7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one
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Overview
Description
7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a 2-hydroxybenzylidenamino group at the 7-position of the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the reaction of 4-trifluoromethyl-2H-chromen-2-one with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The 2-hydroxybenzylidenamino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function .
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethyl-2H-chromen-2-one: Lacks the 2-hydroxybenzylidenamino group, resulting in different biological activities.
7-hydroxy-4-methyl-2H-chromen-2-one: Contains a hydroxyl group at the 7-position and a methyl group at the 4-position, leading to distinct chemical properties and applications.
Uniqueness
7-[(2-hydroxybenzylidene)amino]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both the trifluoromethyl and 2-hydroxybenzylidenamino groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H10F3NO3 |
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Molecular Weight |
333.26g/mol |
IUPAC Name |
7-[(2-hydroxyphenyl)methylideneamino]-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)13-8-16(23)24-15-7-11(5-6-12(13)15)21-9-10-3-1-2-4-14(10)22/h1-9,22H |
InChI Key |
LDLCEBCEYWLLCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O |
Origin of Product |
United States |
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